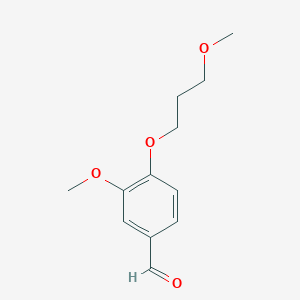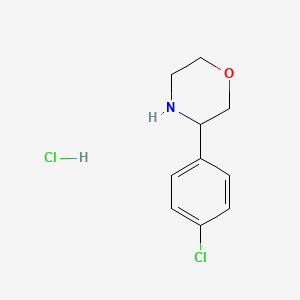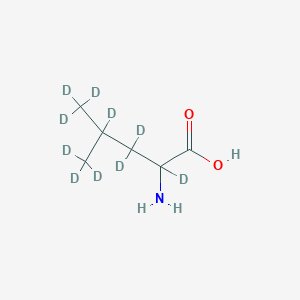
DL-Leucine-d10
Vue d'ensemble
Description
DL-Leucine-d10 (L-Leu-d10) is an isotopically labeled amino acid that has been used in a variety of scientific research applications. It is a stable isotope of leucine, an essential amino acid, and has been used in a variety of research fields, including biochemistry, physiology, and nutrition. The d10 label, which is derived from deuterium, is a stable isotope of hydrogen and is used to distinguish between isotopic forms of the same molecule.
Applications De Recherche Scientifique
Spectroscopie RMN biomoléculaire
DL-Leucine-d10: est utilisé en spectroscopie RMN (Résonance Magnétique Nucléaire) biomoléculaire en tant que composé marqué par un isotope stable. Cette application est cruciale pour étudier la structure, la dynamique et les interactions des protéines au niveau atomique. Le marquage au deutérium de la leucine permet de réduire la densité des protons, ce qui minimise le couplage dipolaire et améliore la résolution spectrale .
Spectrométrie de masse clinique
En spectrométrie de masse clinique, This compound sert d'étalon interne pour quantifier les niveaux de leucine dans les échantillons biologiques. Ceci est particulièrement important dans le diagnostic et le suivi des troubles métaboliques tels que la maladie des urines à l'odeur d'érable (MSUD), où les concentrations de leucine sont un biomarqueur essentiel .
Recherche métabolique
This compound: est utilisé dans la recherche métabolique pour suivre les voies métaboliques de la leucine. En incorporant de la leucine marquée au deutérium dans des études métaboliques, les chercheurs peuvent observer et quantifier la synthèse et la dégradation des protéines, ce qui est fondamental pour comprendre diverses maladies métaboliques .
Métabolomique
Les études métabolomiques bénéficient de l'utilisation de This compound pour suivre les changements du profil des métabolites de la leucine dans différentes conditions physiologiques. Cette application aide à identifier les biomarqueurs des maladies et fournit des informations sur les effets biochimiques des interventions nutritionnelles ou des traitements médicamenteux .
Protéomique
En protéomique, This compound est utilisé pour la protéomique quantitative via la spectrométrie de masse. Il permet la quantification précise des protéines et des peptides en agissant comme une référence isotopique stable, facilitant l'étude des niveaux d'expression des protéines dans différents échantillons ou conditions de traitement .
Développement de médicaments
This compound: joue un rôle dans le développement de médicaments, en particulier dans les études pharmacocinétiques des médicaments contenant de la leucine. Son marquage isotopique stable permet de suivre le métabolisme et la distribution du médicament dans l'organisme sans modifier les propriétés chimiques du médicament .
Mécanisme D'action
Target of Action
DL-Leucine-d10, a deuterium-labeled form of DL-Leucine, primarily targets the metabolic pathways of branched-chain amino acids (BCAAs) such as leucine . The primary targets are the enzymes involved in the catabolism of leucine .
Mode of Action
This compound interacts with its targets, the enzymes involved in leucine catabolism, by serving as a substrate. The enzymes catalyze the conversion of this compound into various metabolites through a series of biochemical reactions
Biochemical Pathways
This compound is involved in the catabolic pathways of BCAAs. These pathways converge with other catabolic routes, generating acetoacetate and acetyl-CoA as final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .
Pharmacokinetics
It is known that this compound, like its non-deuterated form, can be efficiently assimilated when bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation .
Result of Action
It is known that the catabolism of leucine, and by extension this compound, can support bacterial growth by providing an alternative carbon and nitrogen source .
Action Environment
Environmental factors, such as the macronutrient composition of the diet, can influence the action, efficacy, and stability of this compound . For instance, the presence of other carbon sources in the environment can affect the utilization of this compound by bacteria .
Analyse Biochimique
Cellular Effects
A related compound, acetyl-DL-leucine, has been shown to improve motor function in patients with cerebellar ataxia .
Molecular Mechanism
It is known that leucine and its derivatives can influence cellular processes such as mTOR signaling .
Dosage Effects in Animal Models
While specific studies on DL-Leucine-d10 in animal models are lacking, acetyl-DL-leucine has been shown to have beneficial effects in a mouse model of Sandhoff disease, a neurodegenerative disorder .
Metabolic Pathways
This compound is expected to be involved in the same metabolic pathways as leucine. Leucine is known to be metabolized through multiple reactions, generating acetoacetate and acetyl-CoA as final products .
Propriétés
IUPAC Name |
2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SHJFKSRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584036 | |
| Record name | Deuterated leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29909-01-1 | |
| Record name | Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29909-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterated leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







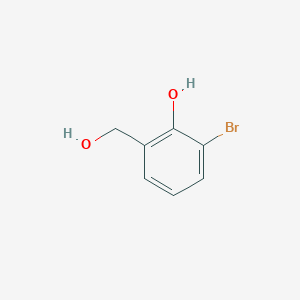

![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)
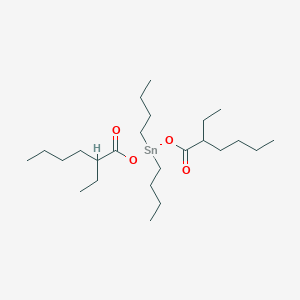
![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)
